3-[(3-Methylphenyl)sulfanyl]butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-(3-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-5-4-6-11(7-8)13-10(3)9(2)12/h4-7,10H,1-3H3 |
InChI Key |
NPXBTOLDKHVPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC(C)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methylphenyl Sulfanyl Butan 2 One and Analogues
Direct Construction of the Thioether Linkage
The direct construction of the thioether bond is an atom-economical and efficient approach. The two main strategies, thia-Michael addition and nucleophilic substitution, offer distinct advantages depending on the availability of starting materials and desired reaction conditions.
The thia-Michael addition, or the conjugate 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound, stands as a powerful and widely utilized method for C–S bond formation. srce.hrencyclopedia.pub In the context of synthesizing 3-[(3-Methylphenyl)sulfanyl]butan-2-one, this reaction involves the addition of 3-methylthiophenol to but-3-en-2-one (methyl vinyl ketone). This process is highly efficient and can often be performed under mild conditions. semanticscholar.org
The mechanism of the thia-Michael addition is well-studied and can proceed through two primary pathways: base-catalyzed or nucleophile-initiated. encyclopedia.pubnih.govmdpi.com
Base-Catalyzed Mechanism: In this pathway, a base is used to deprotonate the thiol (e.g., 3-methylthiophenol), forming a highly nucleophilic thiolate anion. mdpi.com This thiolate then attacks the β-carbon of the α,β-unsaturated ketone (methyl vinyl ketone) in a conjugate addition step, generating a resonance-stabilized enolate intermediate. nih.gov The final step involves proton exchange, where the enolate is protonated by a proton source (such as the protonated base or another thiol molecule) to yield the final product, this compound, and regenerate the active catalyst. encyclopedia.pubnih.gov
A wide array of catalysts has been developed to enhance the efficiency, regioselectivity, and stereoselectivity of thia-Michael additions. Traditionally, strong bases were used, but these can lead to side reactions. srce.hr Modern methods employ a variety of milder and more selective catalysts.
Weak Brønsted bases like triethylamine or heterogeneous basic resins such as Amberlyst® A21 are commonly used to facilitate the reaction under mild, often solvent-free, conditions. encyclopedia.pubmdpi.com Lewis acids, such as ferric chloride (FeCl₃), have also proven to be highly effective, promoting clean and rapid reactions with high yields. srce.hr More recently, phase-transfer catalysts like tetrabutylammonium hydroxide have been shown to be exceptionally efficient for the conjugate addition of various mercaptans.
For the synthesis of chiral thioethers, significant research has focused on asymmetric catalysis. Chiral Lewis acids and organocatalysts are employed to control the stereochemical outcome of the addition. For instance, highly enantioselective Fe(II)-catalyzed thia-Michael additions to α,β-unsaturated carbonyl derivatives have been developed, providing β-thioethers in excellent yields and enantioselectivities. acs.org
Table 1: Comparison of Selected Catalysts in Thia-Michael Reactions
| Catalyst Type | Example(s) | Key Advantages | Reference(s) |
| Brønsted Base | Triethylamine | Mild conditions, readily available. | encyclopedia.pub |
| Lewis Acid | Ferric Chloride (FeCl₃) | High yields, short reaction times, clean reactions. | srce.hr |
| Phase-Transfer | Tetrabutylammonium hydroxide | High efficiency, broad substrate scope. | |
| Heterogeneous | Amberlyst® A21 | Recyclable, solvent-free conditions, environmentally friendly. | mdpi.com |
| Asymmetric | Fe(II)-Chiral Ligand Complex | High enantioselectivity for chiral products. | acs.org |
The choice of solvent can significantly impact the kinetics of thia-Michael additions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), are known to accelerate the reaction. nih.gov This rate enhancement is attributed to the high dielectric constant of these solvents, which effectively stabilizes the negatively charged thiolate intermediate, thereby promoting its formation and subsequent nucleophilic attack. nih.gov
In contrast, nonpolar solvents are generally less effective. However, a notable trend in green chemistry is the development of solvent-free, or "neat," reaction conditions. semanticscholar.org These protocols offer significant environmental and economic benefits by avoiding the use of hazardous organic solvents. semanticscholar.org Often, simply mixing the thiol and the α,β-unsaturated ketone, sometimes with a catalytic amount of a base or Lewis acid, is sufficient to drive the reaction to completion in high yield. semanticscholar.orgmdpi.com Optimization of reaction conditions also involves controlling the stoichiometry of reactants; using a slight excess of the thiol can often lead to higher product yields by shifting the equilibrium. semanticscholar.org
Table 2: Influence of Solvent Polarity on Thia-Michael Addition Rate
| Solvent | Type | Effect on Reaction Rate | Rationale | Reference(s) |
| DMSO, DMF | Polar Aprotic | Significant acceleration | Stabilization of the thiolate anion intermediate. | nih.gov |
| Chloroform | Polar Aprotic | Moderate rate | Lower dielectric constant compared to DMSO/DMF. | nih.gov |
| Tetrahydrofuran (THF) | Relatively Nonpolar | Slower rate | Less effective at stabilizing charged intermediates. | rsc.orgresearchgate.net |
| None (Solvent-Free) | N/A | Often rapid and high-yielding | High concentration of reactants; environmentally benign. | semanticscholar.org |
An alternative and classical approach to forming the thioether linkage in this compound is through a nucleophilic substitution (SN2) reaction. This method involves the reaction of a sulfur nucleophile, typically a pre-formed thiolate salt like sodium 3-methylbenzenethiolate, with a butan-2-one derivative carrying a leaving group at the 3-position. masterorganicchemistry.com
The reaction proceeds via a typical SN2 mechanism where the potent thiolate nucleophile attacks the electrophilic carbon atom bearing the leaving group, displacing it to form the C–S bond. masterorganicchemistry.com Thiolates are excellent nucleophiles for SN2 reactions due to the high polarizability of sulfur and their relatively weak basicity, which minimizes competing elimination (E2) reactions. masterorganicchemistry.com The reaction is often carried out in polar aprotic solvents that can solvate the cation of the thiolate salt without hindering the nucleophilicity of the anion.
The success of the nucleophilic substitution strategy relies on the availability of suitable precursors, namely 3-halo-butan-2-ones such as 3-bromo- or 3-chlorobutan-2-one. These α-haloketones are typically prepared through the direct halogenation of butan-2-one under acidic or basic conditions. For example, the reaction of butan-2-one with bromine in a suitable solvent like acetic acid can yield 3-bromobutan-2-one. The presence of the carbonyl group activates the adjacent α-carbon, facilitating the substitution of a hydrogen atom with a halogen. The resulting halogen atom serves as an excellent leaving group for the subsequent SN2 reaction with the 3-methylbenzenethiolate anion to furnish the desired product.
Nucleophilic Substitution Reactions with Sulfanyl (B85325) Anions
Role of Leaving Groups and Reaction Stoichiometry
The synthesis of α-arylthio ketones, such as this compound, via nucleophilic substitution pathways is critically dependent on the nature of the leaving group attached to the butan-2-one precursor and the stoichiometry of the reactants. The archetypal method for this transformation is the SN2 reaction, where a sulfur-based nucleophile, like 3-methylthiophenol or its corresponding thiolate, displaces a leaving group at the C3 position of a butan-2-one derivative.
Leaving Groups: The efficiency of this substitution is largely governed by the ability of the leaving group to stabilize the negative charge that develops as the C-S bond forms and the C-leaving group bond breaks. Excellent leaving groups are typically the conjugate bases of strong acids.
Halides: Halides such as bromide and iodide are commonly employed as leaving groups in the synthesis of thioethers. Their effectiveness follows the trend I > Br > Cl > F, which correlates with their bond strength to carbon and their stability as anions. For instance, the reaction of 3-bromobutan-2-one with 3-methylthiophenol would be a direct route to the target compound.
Sulfonates: Sulfonate esters, including tosylates (OTs), mesylates (OMs), and triflates (OTf), are also exceptionally effective leaving groups due to the extensive resonance stabilization of the resulting sulfonate anion. nih.gov The use of sulfonates can sometimes offer milder reaction conditions compared to halides. nih.gov The presence of electron-withdrawing groups on the precursor can promote the SN2 reaction by inhibiting competing SN1 pathways. nih.gov
Reaction Stoichiometry: Precise control of stoichiometry is essential to maximize the yield of the desired thioether and minimize side reactions.
Thiolate Formation: Thiols are generally weak acids and require a base to be converted into the more potent thiolate nucleophile. masterorganicchemistry.com A stoichiometric amount of a suitable base (e.g., sodium hydride, potassium carbonate) relative to the thiol is necessary. Using an excess of a strong base can lead to side reactions involving the enolization of the butan-2-one carbonyl group.
Minimizing Side Products: A common side reaction is the formation of a disulfide from the oxidation of the thiol. masterorganicchemistry.com Another potential issue, particularly with excess alkyl halide, is the further reaction of the product thioether to form a sulfonium salt, which acts as an excellent leaving group itself. libretexts.org Therefore, a slight excess of the thiol or maintaining a 1:1 stoichiometry of the nucleophile to the electrophile is often optimal. The preparation of thiols themselves can be complicated by the formation of sulfide (B99878) side products if the stoichiometry is not carefully controlled. libretexts.org
| Leaving Group | Relative Reactivity in SN2 | Comments |
| Iodide (I⁻) | Excellent | Weaker C-I bond, highly stable anion. |
| Bromide (Br⁻) | Good | Commonly used, good balance of reactivity and stability. |
| Triflate (OTf⁻) | Excellent | Extremely stable anion due to resonance and inductive effects. |
| Tosylate (OTs⁻) | Very Good | Resonance-stabilized, widely used in organic synthesis. |
| Mesylate (OMs⁻) | Very Good | Good leaving group, often used for activating alcohols. nih.gov |
| Chloride (Cl⁻) | Moderate | Stronger C-Cl bond, less reactive than bromides or iodides. |
Palladium-Catalyzed C-S Coupling Approaches
A powerful and versatile alternative to traditional nucleophilic substitution for the synthesis of aryl thioethers is the palladium-catalyzed cross-coupling reaction. nih.govacs.org This methodology allows for the formation of the C-S bond by coupling an aryl halide or pseudohalide (like a triflate) with a thiol. For the synthesis of this compound, this would involve coupling 3-iodotoluene or 3-bromotoluene with 3-mercaptobutan-2-one. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the thiolate and reductive elimination to yield the aryl thioether product and regenerate the Pd(0) catalyst. nih.gov
The development of palladium-catalyzed C-S coupling has provided a robust tool for creating these valuable linkages, which are present in numerous pharmaceuticals and agrochemicals. nih.govacs.org Pioneering work by Migita laid the foundation for this transformation, which has since been significantly advanced through the development of sophisticated catalyst systems. nih.govnih.gov
Ligand Design and Catalyst Turnover Studies
The success of palladium-catalyzed C-S coupling is intimately linked to the design of the ancillary ligands that coordinate to the palladium center. semanticscholar.org The ligand influences the catalyst's stability, reactivity, and longevity (turnover number, TON, and turnover frequency, TOF).
Ligand Design: Early catalyst systems often employed triphenylphosphine (B44618), but these required harsh conditions. nih.gov A significant breakthrough was the introduction of specialized phosphine ligands.
Bidentate Phosphines: Ligands such as XantPhos were found to be effective, as the chelation was thought to prevent displacement of the ligand by the strongly binding thiolate nucleophile. nih.gov
Monodentate Biaryl Phosphines: More recently, it has been demonstrated that certain bulky, electron-rich monophosphine ligands, such as biaryl monophosphines, can form exceptionally active catalysts. nih.gov These ligands promote the formation of the catalytically active monoligated palladium(0) species, which facilitates the crucial oxidative addition step. semanticscholar.orgnih.gov The steric bulk of these ligands is also thought to accelerate the final reductive elimination step. nih.gov The Pd(OAc)₂/CyPF-t-Bu catalyst system, for example, has shown remarkable efficiency and high turnover numbers, often exceeding previous catalysts by orders of magnitude. acs.orgnih.govnih.gov
Catalyst Turnover: High catalyst turnover is crucial for making a process economically viable and minimizing palladium contamination in the final product. nih.gov Studies have shown that with optimized ligand-catalyst systems, turnover numbers in the tens of thousands to nearly 100,000 can be achieved for the coupling of aryl bromides and iodides with thiols. acs.org This high efficiency is attributed to ligands that stabilize the palladium center against deactivation while promoting the key steps of the catalytic cycle. nih.govnih.gov The choice of palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, also plays a role in the in-situ generation of the active catalyst. nih.govrsc.org
| Ligand Type | Example Ligand | Key Features | Typical Catalyst Loading |
| Bidentate Phosphine | XantPhos | Wide bite angle, good chelation. nih.gov | 1-2 mol% |
| Bidentate Phosphine | DiPPF | Ferrocene-based, effective for a range of substrates. nih.gov | 1-2 mol% |
| Monodentate Biaryl Phosphine | SPhos | Bulky and electron-rich, promotes high activity. | 0.1-1 mol% |
| Ferrocenyl Phosphine | CyPF-t-Bu | Highly efficient, achieves very high turnover numbers. acs.orgnih.gov | As low as 10-100 ppm acs.org |
Substrate Scope and Limitations in Cross-Coupling Reactions
While palladium-catalyzed C-S coupling is a broadly applicable method, its success is dependent on the nature of the coupling partners and the reaction conditions.
Substrate Scope:
Aryl Halides: The reactivity of aryl halides follows the expected trend: I > Br > OTf > Cl. acs.orgresearchgate.net Modern catalyst systems have shown high efficiency for the coupling of aryl bromides and iodides, tolerating a wide variety of functional groups on the aromatic ring, including ethers, esters, and ketones. acs.orgnih.govacs.org While aryl chlorides were historically challenging substrates due to the strength of the C-Cl bond, newer generations of catalysts with bulky, electron-rich ligands have enabled their successful coupling, albeit sometimes requiring higher catalyst loadings or temperatures. nih.govacs.org
Thiols: The reaction is compatible with both aromatic and aliphatic thiols. acs.org This flexibility allows for the synthesis of a diverse range of aryl thioethers.
Limitations:
Steric Hindrance: Highly substituted aryl halides, particularly those with ortho-substituents, can react more slowly or not at all due to steric hindrance that impedes oxidative addition. researchgate.net
Ligand Sensitivity: The strong coordination of thiols and thiolates to the palladium center can lead to catalyst deactivation or displacement of the phosphine ligand, which is a primary challenge that modern ligand design seeks to overcome. nih.gov
Functional Group Intolerance: While generally tolerant, certain functional groups can interfere. For example, substrates with free carboxylic acids or unprotected anilines may fail to produce the desired cross-coupling product under certain conditions. researchgate.net
Catalyst Cost and Removal: Palladium is a precious and costly metal. nih.gov For applications in pharmaceuticals, residual palladium levels must be strictly controlled, which can necessitate expensive purification steps. nih.gov
| Aryl Electrophile | Thiol Partner | Typical Yield | Comments |
| Aryl Iodide | Aliphatic or Aromatic | Excellent | Highly reactive, often requires milder conditions. acs.orgresearchgate.net |
| Aryl Bromide | Aliphatic or Aromatic | Excellent | A good balance of reactivity and availability; broad scope. acs.orgnih.gov |
| Aryl Chloride | Aliphatic or Aromatic | Moderate to Good | Less reactive; requires more active catalyst systems. acs.org |
| Aryl Triflate | Aliphatic or Aromatic | Good | Reactivity is comparable to aryl bromides. nih.gov |
| o,o-disubstituted Arene | Aliphatic or Aromatic | Poor to No Reaction | Steric hindrance often prevents successful coupling. researchgate.net |
Functionalization of the Butan-2-one Scaffold
An alternative synthetic strategy focuses on first constructing the butan-2-one backbone and then introducing the desired functional groups. This approach leverages the inherent reactivity of the butanone structure, particularly at the carbonyl carbon and the adjacent α-carbons.
Carbonyl Reactivity in Precursor Synthesis
The carbonyl group of butan-2-one is a key site of reactivity, characterized by a polarized C=O double bond where the carbon atom is electrophilic and the oxygen is nucleophilic. This polarity dictates its reactivity, primarily through nucleophilic addition reactions. studymind.co.uk
This reactivity is fundamental in synthesizing precursors for this compound. For example, butan-2-one can be converted into a suitable electrophile for subsequent reaction with a sulfur nucleophile. A common route involves the oxidation of the corresponding secondary alcohol, butan-2-ol, to butan-2-one using oxidizing agents like sodium dichromate in an acidic medium. njit.edu
The carbonyl group itself can undergo several transformations:
Reduction: The carbonyl can be reduced back to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). studymind.co.uk This alcohol can then be converted into a good leaving group (e.g., a tosylate or mesylate) for a subsequent SN2 reaction.
Nucleophilic Addition: Reaction with nucleophiles like cyanide ions can form hydroxynitriles, extending the carbon chain. studymind.co.uk While not a direct route to the target compound, this illustrates the versatility of the carbonyl group in building molecular complexity. The synthesis of 4-hydroxy-2-butanone from acetone and formaldehyde is another example of leveraging carbonyl reactivity in aldol (B89426) condensation. researchgate.netacs.org
Alkenylation and Alkylation Strategies on the Butanone Backbone
The α-hydrogens of butan-2-one (on C1 and C3) are acidic and can be removed by a base to form an enolate nucleophile. This enolate can then react with various electrophiles, allowing for the functionalization of the butanone backbone.
Alkylation: The formation of an enolate followed by reaction with an alkyl halide is a classic method for forming a new C-C bond at the α-position. While direct alkylation of butan-2-one can lead to a mixture of products (alkylation at C1 vs. C3 and over-alkylation), more controlled methods exist. This pathway could be used to build more complex analogues of the target molecule.
Alkenylation: This involves the introduction of a carbon-carbon double bond, typically at the α,β-position relative to the carbonyl group. One common method is the Aldol condensation, where butan-2-one reacts with an aldehyde or another ketone in the presence of a base, followed by dehydration to yield an α,β-unsaturated ketone. embibe.com More modern methods include transition-metal-catalyzed dehydrogenative coupling reactions. For instance, iron-catalyzed systems can achieve the α-alkenylation of ketones using primary alcohols as the alkylating agent, producing α,β-unsaturated ketones with water and dihydrogen as the only byproducts. mdpi.com This strategy could be used to synthesize unsaturated precursors, which could then undergo conjugate addition with a thiol to install the desired sulfanyl group.
Synthesis of the 3-Methylphenyl Moiety and its Integration
The 3-methylphenyl group, also known as the m-tolyl group, is a substituted aromatic ring that forms the aryl portion of the thioether linkage in the target molecule. Its synthesis and subsequent integration into the final structure are pivotal. The primary precursor for this moiety is typically 3-methylthiophenol (m-thiocresol). The integration of this nucleophilic thiol with an appropriate four-carbon electrophile, such as 3-chlorobutan-2-one or methyl vinyl ketone, establishes the core structure of this compound.
Strategies for ortho-, meta-, and para-Substitution Pattern Control
Achieving the desired meta-substitution pattern on the toluene ring is a fundamental challenge in the synthesis of the 3-methylphenyl moiety. The methyl group of toluene is an activating, ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. pearson.comyoutube.commasterorganicchemistry.com This directing effect is due to the electron-donating nature of the methyl group through induction and hyperconjugation, which stabilizes the carbocation intermediates formed during ortho and para attack. vanderbilt.edu
Direct electrophilic substitution on toluene, such as nitration or halogenation, therefore yields predominantly ortho and para isomers, with the meta product formed in only minor amounts. masterorganicchemistry.com For instance, the nitration of toluene yields a mixture of products with a typical distribution that heavily favors the ortho and para isomers.
Table 1: Isomer Distribution in the Nitration of Toluene
| Isomer | Percentage |
|---|---|
| ortho-Nitrotoluene | ~59% |
| meta-Nitrotoluene | ~4% |
To synthesize the required meta-substituted precursor, indirect methods are generally employed:
Synthesis from a meta-Directing Precursor: A common strategy involves starting with a benzene (B151609) derivative that has a strong electron-w-drawing, meta-directing group. For example, Friedel-Crafts acylation of benzene can produce acetophenone. The acetyl group is a deactivating meta-director, which can then guide an incoming electrophile to the meta position. Subsequent reduction of both the directing group and the newly introduced substituent can lead to the desired meta-substituted toluene derivative. chemistrysteps.com
Use of Diazonium Salts: Another powerful method begins with a substituted aniline, such as m-toluidine (3-methylaniline), which is commercially available. The amino group can be converted to a diazonium salt, which is a versatile intermediate. This salt can then be displaced by a thiol group through various reagents, such as potassium ethyl xanthate followed by hydrolysis, to yield 3-methylthiophenol.
Starting with meta-Cresol: Beginning with m-cresol (3-methylphenol), the hydroxyl group can be converted into a better leaving group and subsequently substituted with a thiol functionality.
Protecting Group Chemistry in Multi-step Synthesis
In the synthesis of more complex analogues of this compound, protecting groups may be necessary to mask reactive functional groups and ensure chemoselectivity. pressbooks.pub A protecting group temporarily blocks a functional group from reacting while chemical transformations are carried out elsewhere in the molecule. libretexts.org
Protecting Groups for Thiols: The thiol group (-SH) in 3-methylthiophenol is nucleophilic and easily oxidized to form disulfides. thieme-connect.de If a synthetic route requires conditions that would affect the free thiol (e.g., strong oxidants or incompatible electrophiles on the aromatic ring), it must be protected. Thioethers are common protecting groups for thiols. thieme-connect.de
Table 2: Common Protecting Groups for Thiols
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
|---|---|---|---|
| Benzyl | Bn | Benzyl chloride (BnCl), base | Na/NH₃(l), H₂/Pd |
| p-Methoxybenzyl | PMB | PMB-Cl, base | Trifluoroacetic acid (TFA) |
| Trityl | Trt | Trityl chloride (TrCl), base | Mild acid (e.g., TFA, formic acid) |
Protecting Groups for Ketones: The ketone carbonyl group is susceptible to attack by nucleophiles and can be reduced by various hydride reagents. jove.com If a reaction requires a strong nucleophile or reducing agent that should not react with the ketone, the carbonyl group must be protected. libretexts.org The most common protecting groups for ketones are acetals and ketals, typically formed by reacting the ketone with a diol in the presence of an acid catalyst. jove.comchemistrysteps.comlibretexts.org These groups are stable in neutral to strongly basic conditions. libretexts.org
Table 3: Common Protecting Groups for Ketones
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions |
|---|---|---|---|
| Dimethyl acetal | Methanol | CH(OMe)₃, H⁺ | Aqueous acid (e.g., HCl/H₂O) |
| 1,3-Dioxolane | Ethylene glycol | Ethylene glycol, H⁺ | Aqueous acid (e.g., HCl/H₂O) |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon skeleton and the environment of each proton.
The ¹H NMR spectrum of 3-[(3-Methylphenyl)sulfanyl]butan-2-one is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are detailed below. These predictions are based on the expected electronic effects of the neighboring functional groups. For instance, protons closer to the electron-withdrawing ketone and sulfur atom are expected to be deshielded and thus appear at a higher chemical shift (downfield).
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| CH₃ (ketone) | 2.1 - 2.3 | Singlet | - | 3H |
| CH (methine) | 3.5 - 3.8 | Quartet | ~7.0 | 1H |
| CH₃ (methine) | 1.3 - 1.5 | Doublet | ~7.0 | 3H |
| Aromatic H | 7.0 - 7.3 | Multiplet | - | 4H |
The singlet for the ketone's methyl protons arises from the absence of adjacent protons. The methine proton (CH) is expected to be a quartet due to coupling with the three protons of the adjacent methyl group, which in turn appears as a doublet. The aromatic protons on the 3-methylphenyl group will likely appear as a complex multiplet in the aromatic region of the spectrum. The methyl group attached to the aromatic ring is expected to be a singlet.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ketone is characteristically found at the most downfield position.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ketone) | 205 - 215 |
| CH (methine) | 50 - 60 |
| CH₃ (ketone) | 25 - 35 |
| CH₃ (methine) | 15 - 25 |
| Aromatic C-S | 135 - 140 |
| Aromatic C-CH₃ | 138 - 142 |
| Aromatic CH | 125 - 135 |
The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms. Carbons bonded to the electronegative oxygen and sulfur atoms are shifted downfield. sigmaaldrich.com
To unambiguously assign the predicted ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the methine proton quartet and the adjacent methyl doublet would confirm their connectivity. chemspider.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., connecting the methine proton to its corresponding carbon).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. nih.govchemspider.com By integrating the signals of the analyte against those of an internal standard of known purity and concentration, the absolute quantity of this compound in a sample can be accurately determined. nist.govnih.gov This technique is highly valued for its precision and the fact that the signal intensity is directly proportional to the number of nuclei, making it a universal detector for protons. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone's carbonyl group (C=O) stretching vibration. The C-S stretching vibration of the sulfanyl (B85325) group is typically weaker and appears in the fingerprint region of the spectrum.
Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | 1710 - 1725 | Strong, Sharp |
| C-S (Sulfanyl) | Stretch | 600 - 800 | Weak to Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
The exact position of the C=O stretch can provide clues about the molecular environment; for simple aliphatic ketones, this band typically appears around 1715 cm⁻¹. thegoodscentscompany.com The presence of bands in the aromatic C=C stretching region would confirm the presence of the phenyl ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₁H₁₄OS, HRMS can distinguish its exact mass from other compounds with the same nominal mass.
Table 2: Exact Mass Calculation for this compound
| Element | Number of Atoms | Atomic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Theoretical Exact Mass | 194.076536 |
The experimentally determined mass from an HRMS instrument would be compared to this theoretical value to confirm the elemental formula.
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of the molecular ion of this compound would likely proceed through several key pathways, including cleavage of the C-S bond and fragmentation of the butanone side chain.
Common fragmentation patterns for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. For sulfides, cleavage of the carbon-sulfur bond is a characteristic fragmentation.
Table 3: Plausible Fragmentation Pathways and Expected Product Ions in MS/MS
| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |
| 194.0765 | Cleavage of the S-C(butanoyl) bond with charge retention on the sulfur-containing fragment. | 123.0421 | C₄H₇O |
| 194.0765 | Cleavage of the S-C(phenyl) bond with charge retention on the butanoyl-sulfanyl fragment. | 119.0371 | C₇H₇ |
| 194.0765 | α-cleavage of the butanone side chain (loss of acetyl radical). | 151.0527 | C₂H₃O |
| 194.0765 | α-cleavage of the butanone side chain (loss of methyl radical). | 179.0609 | CH₃ |
| 123.0421 | Loss of a methyl group from the tolyl fragment. | 108.0187 | CH₃ |
Note: The m/z values are calculated based on the elemental composition of the fragments.
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile compounds. nih.gov In the analysis of this compound, GC-MS would be employed to assess its purity and identify any volatile impurities that may be present from the synthesis or degradation processes. The retention time in the gas chromatogram provides information on the volatility of the compound, while the mass spectrum allows for its identification.
Table 4: Potential Volatile Impurities Detectable by GC-MS
| Potential Impurity | Chemical Formula | Likely Origin |
| 3-Methylthiophenol | C₇H₈S | Starting material |
| 3-Buten-2-one | C₄H₆O | Starting material or side-product |
| Toluene | C₇H₈ | Solvent residue |
| Di(3-methylphenyl) disulfide | C₁₄H₁₄S₂ | Oxidation of starting material |
Ion mobility spectrometry-mass spectrometry separates ions based on their size, shape, and charge in the gas phase. mdpi.com This technique can be particularly useful for distinguishing between isomers that may have identical mass-to-charge ratios. For this compound, IMS-MS could be used to separate it from its constitutional isomers, such as those with different substitution patterns on the aromatic ring or a different arrangement of the butanone chain. The drift time in the IMS cell is related to the ion's collision cross-section (CCS), which is a measure of its rotational average projected area.
Table 5: Potential Isomers of this compound and the Role of IMS-MS
| Isomer | Structural Difference | Potential for IMS-MS Separation |
| 2-[(3-Methylphenyl)sulfanyl]butan-2-one | Position of the sulfanyl group on the butanone chain. | High, due to likely differences in conformation and CCS. |
| 3-[(2-Methylphenyl)sulfanyl]butan-2-one | Ortho-substitution on the phenyl ring. | High, as different substitution patterns can affect the overall shape. |
| 3-[(4-Methylphenyl)sulfanyl]butan-2-one | Para-substitution on the phenyl ring. | High, as different substitution patterns can affect the overall shape. |
| 1-[(3-Methylphenyl)sulfanyl]butan-2-one | Position of the sulfanyl group on the butanone chain. | High, due to likely differences in conformation and CCS. |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These studies provide deep insights into molecular geometry, stability, reactivity, and spectroscopic properties.
Global Chemical Reactivity Descriptors
A thorough search of scientific literature did not yield any studies that have calculated these global reactivity descriptors for 3-[(3-Methylphenyl)sulfanyl]butan-2-one. Therefore, a data table of its chemical potential, hardness, and electrophilicity index cannot be provided.
Spectroscopic Property Prediction
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra.
Specific GIAO-calculated ¹H and ¹³C NMR chemical shifts or predicted UV-Vis absorption maxima for this compound are not available in the public domain.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a view of the conformational landscape and the influence of the environment.
Conformational Landscape Exploration and Stability
MD simulations would be used to explore the different spatial arrangements (conformations) of this compound and determine their relative stabilities. This involves identifying low-energy conformers and the energy barriers for interconversion.
No published molecular dynamics studies were found that specifically explore the conformational landscape of this compound.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations in explicit or implicit solvent models can elucidate these effects.
Research detailing the impact of different solvents on the molecular conformation of this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its activity or a specific property, such as chemical reactivity.
Correlation of Computed Molecular Descriptors with Chemical Reactivity Profiles
In a QSAR study focusing on chemical reactivity, various computed molecular descriptors (e.g., electronic, steric, and thermodynamic properties) would be correlated with experimentally determined reactivity data for a series of related compounds.
No QSAR models that include this compound and correlate its computed molecular descriptors with its chemical reactivity profile have been published.
Predictive Modeling of Reaction Pathways
Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. In the context of this compound, predictive modeling of its reaction pathways, particularly its formation via the thia-Michael addition, provides a molecular-level understanding of the reaction mechanism, energetics, and factors influencing its efficiency and selectivity. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous β-thioketones and the thia-Michael reaction.
The primary synthetic route to this compound is the conjugate addition of 3-methylthiophenol to an α,β-unsaturated ketone, such as buten-2-one. This reaction, a classic example of a thia-Michael addition, can proceed through various mechanistic pathways, the feasibility of which can be modeled using computational methods like Density Functional Theory (DFT). researchgate.net These theoretical investigations typically focus on mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies for different proposed mechanisms.
Computational models can also predict the stereochemical outcome of the reaction if chiral centers are formed. By calculating the energies of the transition states leading to different stereoisomers, the model can predict which isomer is likely to be the major product. Furthermore, the influence of solvent on the reaction pathway can be simulated using various solvent models, providing a more accurate representation of the reaction in a specific medium. nih.gov
The insights gained from such predictive modeling are invaluable for optimizing reaction conditions. For example, by comparing the calculated activation energies for catalyzed versus uncatalyzed reactions, the efficacy of a particular catalyst can be predicted. Similarly, by understanding the electronic and steric effects of substituents on both the thiol and the enone, chemists can design more efficient synthetic strategies. researchgate.netacs.org
To illustrate the type of data generated from such computational investigations, the following hypothetical table presents calculated energetic parameters for the base-catalyzed thia-Michael addition leading to the formation of a generic β-thioketone. This data is representative of what a DFT study on the formation of this compound would aim to determine.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Thiol Deprotonation | TS1 | 5.2 | -10.5 |
| Nucleophilic Attack | TS2 | 15.8 | -25.3 |
| Protonation of Enolate | TS3 | 3.1 | -18.7 |
| Overall Reaction | - | 15.8 (Rate-Determining) | -54.5 |
This table is illustrative and presents hypothetical data based on typical values found in computational studies of thia-Michael reactions. The values are not from experimental measurements for this compound.
Reactivity and Mechanistic Studies of 3 3 Methylphenyl Sulfanyl Butan 2 One
Reactions Involving the Butanone Moiety
The butanone part of the molecule is the primary site for carbon-carbon bond formation and functional group interconversion.
The carbonyl group of 3-[(3-Methylphenyl)sulfanyl]butan-2-one is electrophilic at the carbon atom, making it a target for nucleophiles. libretexts.org This fundamental reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgyoutube.com
Common nucleophilic addition reactions include:
Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 3-[(3-Methylphenyl)sulfanyl]butan-2-ol. The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon. youtube.com
Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) add an alkyl or aryl group to the carbonyl carbon, producing a tertiary alcohol after acidic workup. youtube.comyoutube.com For example, reaction with methylmagnesium bromide would yield 2-methyl-3-[(3-methylphenyl)sulfanyl]butan-2-ol.
The general mechanism for nucleophilic addition is as follows:
Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. The electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org
Protonation: An acid source in a subsequent step protonates the negatively charged oxygen atom of the alkoxide to give the final alcohol product. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions This table presents illustrative examples of nucleophilic additions to the carbonyl group of this compound.
| Nucleophile/Reagent | Product | Product Class |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 3-[(3-Methylphenyl)sulfanyl]butan-2-ol | Secondary Alcohol |
| Methylmagnesium Bromide (CH₃MgBr) | 2-Methyl-3-[(3-methylphenyl)sulfanyl]butan-2-ol | Tertiary Alcohol |
| Phenylithium (C₆H₅Li) | 2-Phenyl-3-[(3-methylphenyl)sulfanyl]butan-2-ol | Tertiary Alcohol |
The carbon atom adjacent to the carbonyl group (the α-carbon) is reactive due to the acidity of its attached hydrogen atoms. Deprotonation at this position forms an enolate, which is a key nucleophilic intermediate for substitution reactions.
Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position. libretexts.org Acid-catalyzed halogenation proceeds through an enol intermediate. The reaction of this compound with bromine (Br₂) in acetic acid would likely yield 3-bromo-3-[(3-methylphenyl)sulfanyl]butan-2-one. The presence of the sulfur atom might influence the regioselectivity of this reaction. Dihalogenation can also occur with reagents like sulfuryl chloride. tandfonline.com
Alkylation: The α-carbon can also be alkylated. This typically involves the formation of an enolate using a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. This process forms a new carbon-carbon bond at the α-position.
The methyl group of the butanone moiety (C1) also has acidic α-hydrogens and can participate in condensation reactions. The aldol (B89426) condensation is a characteristic reaction where an enolate reacts with another carbonyl compound. wikipedia.orglibretexts.org In a reaction between two molecules of this compound under basic conditions, the enolate of one molecule would attack the carbonyl group of the other.
A crossed aldol condensation can occur with a different aldehyde or ketone. wikipedia.org For instance, in the Claisen-Schmidt reaction, this compound can react with an aromatic aldehyde (like benzaldehyde), which cannot enolize, in the presence of a base. This reaction typically leads to the formation of an α,β-unsaturated ketone after a dehydration step. libretexts.org
The general mechanism involves:
Enolate Formation: A base removes an α-hydrogen from the methyl group to form a nucleophilic enolate. wikipedia.org
Nucleophilic Attack: The enolate attacks the carbonyl carbon of another aldehyde or ketone molecule. libretexts.org
Protonation: The resulting alkoxide is protonated to form a β-hydroxy ketone (the aldol addition product). wikipedia.org
Dehydration: Under heating or stronger reaction conditions, the β-hydroxy ketone can eliminate a molecule of water to form a conjugated α,β-unsaturated ketone. libretexts.orgyoutube.com
The carbonyl group of this compound can be converted into a carbon-carbon double bond (an alkene) using the Wittig or Horner-Wadsworth-Emmons (HWE) reaction.
Wittig Reaction: This reaction involves a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which reacts with the ketone to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate. libretexts.org The Wittig reaction is a reliable method for forming a double bond at a specific location. libretexts.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a variation of the Wittig reaction that uses a phosphonate (B1237965) carbanion. thermofisher.com These carbanions are generally more nucleophilic than the corresponding phosphorus ylides. youtube.com A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed. This reaction often shows high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comresearchgate.net
Table 2: Olefination Reactions of the Carbonyl Group This table provides illustrative examples of olefination reactions on this compound.
| Reaction | Reagent | General Product Structure |
|---|---|---|
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-Methyl-3-[(3-methylphenyl)sulfanyl]but-1-ene |
| HWE Reaction | Triethyl phosphonoacetate | Ethyl 3-methyl-4-[(3-methylphenyl)sulfanyl]pent-2-enoate |
Transformations of the Sulfanyl (B85325) Group
The sulfur atom in the sulfanyl group is nucleophilic and can be readily oxidized.
The sulfide (B99878) moiety can be selectively oxidized to a sulfoxide (B87167) and then further to a sulfone. beilstein-journals.org The level of oxidation can often be controlled by the choice of oxidant and the reaction conditions. nih.gov
Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, can convert the sulfide to a sulfoxide, forming 3-[(3-Methylphenyl)sulfinyl]butan-2-one. nih.govorganic-chemistry.org This oxidation creates a chiral center at the sulfur atom.
Oxidation to Sulfone: Using stronger oxidizing agents or an excess of the oxidant, the sulfide can be oxidized directly to the sulfone, or the intermediate sulfoxide can be further oxidized. researchgate.netresearchgate.net This reaction yields 3-[(3-Methylphenyl)sulfonyl]butan-2-one. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide. researchgate.net
Table 3: Oxidation Products of the Sulfanyl Group This table summarizes the oxidation states achievable from the sulfanyl group of this compound.
| Product Name | Oxidation State | Typical Reagent(s) |
|---|---|---|
| 3-[(3-Methylphenyl)sulfinyl]butan-2-one | Sulfoxide | H₂O₂ / Acetic Acid; 1 equiv. m-CPBA |
| 3-[(3-Methylphenyl)sulfonyl]butan-2-one | Sulfone | KMnO₄; Excess H₂O₂ |
Reductive Cleavage of the C-S Bond
The carbon-sulfur (C-S) bond in aryl thioethers such as this compound can be cleaved under reductive conditions. While the C(sp²)-S bond is generally robust, various methods have been developed for its scission, often involving radical intermediates or transition metal catalysis.
One approach involves electroreductive conditions, where single-electron transfer to the thioether can lead to the formation of a radical anion. This intermediate can then undergo C-S bond cleavage to produce a carbon-centered radical and a thiolate anion. The stability of the resulting radicals and anions plays a crucial role in the feasibility of this process. For aryl alkyl thioethers, cleavage of the C(sp³)–S bond is often preferred over the C(sp²)-S bond. chemrxiv.org
Metal-free methods for C-S bond cleavage have also been developed. For instance, the use of N-chlorosuccinimide (NCS) can mediate the cleavage of C(sp³)–S bonds in arylmethyl thioethers, leading to the formation of aryl aldehydes or dithioacetals depending on the reaction conditions. mdpi.com While this reactivity is demonstrated for the C(sp³)-S bond, it highlights the potential for activating the sulfur atom to facilitate C-S bond scission.
Another strategy involves the use of transition metal catalysts. For example, gold-palladium alloy nanoparticles supported on titanium dioxide have been shown to catalyze the alkyl-aryl exchange of thioethers, proceeding through a C(sp³)–S bond cleavage via β-hydride elimination. chemrxiv.org Although this specific mechanism is not directly applicable to the C(aryl)-S bond in this compound, it underscores the utility of transition metals in activating C-S bonds.
Illustrative conditions for the reductive cleavage of a model aryl thioether are presented in the table below.
| Entry | Reductant/Catalyst | Solvent | Temperature (°C) | Product |
| 1 | NiCl₂·6H₂O / Zn | THF/H₂O | 60 | Toluene |
| 2 | SmI₂ | THF/HMPA | 25 | Toluene |
| 3 | Li/naphthalene | THF | -78 | Toluene |
Table 1: Illustrative Conditions for Reductive Cleavage of Aryl Thioethers. Note: This data is representative of typical conditions for related compounds and not specific experimental results for this compound.
Role in Redox Chemistry
The sulfur atom in the thioether linkage of this compound is susceptible to oxidation. Thioethers are readily oxidized to sulfoxides and subsequently to sulfones, which are important transformations in organic synthesis. masterorganicchemistry.com This oxidation can be achieved using a variety of oxidizing agents, including hydrogen peroxide, peroxy acids (e.g., m-CPBA), and hypochlorite (B82951). acs.orgnih.gov
The one-electron oxidation of thioethers results in the formation of thioether radical cations. acs.org The stability and subsequent reactivity of these radical cations are influenced by the solvent environment. acs.orgnih.gov The redox potential of thioethers is sensitive to the solvent's dipolarity and polarizability. acs.orgnih.gov
Kinetic studies on the oxidation of aryl thioethers by reactive oxygen species (ROS) have shown that hypochlorite is a much more potent oxidant than hydrogen peroxide under near-physiological conditions. acs.orgnih.gov The oxidation of thioethers to sulfoxides by hypochlorite can be orders of magnitude faster than by hydrogen peroxide. nih.gov
The redox chemistry of this compound is significant as the resulting sulfoxide and sulfone derivatives can exhibit different chemical and physical properties, including altered reactivity in cross-coupling reactions.
| Entry | Oxidant | Solvent | Temperature (°C) | Product |
| 1 | H₂O₂ (30%) | Acetic Acid | 25 | 3-[(3-Methylphenyl)sulfinyl]butan-2-one |
| 2 | m-CPBA (1 eq.) | CH₂Cl₂ | 0 | 3-[(3-Methylphenyl)sulfinyl]butan-2-one |
| 3 | m-CPBA (>2 eq.) | CH₂Cl₂ | 25 | 3-[(3-Methylphenyl)sulfonyl]butan-2-one |
| 4 | NaOCl | H₂O/CH₃CN | 25 | 3-[(3-Methylphenyl)sulfinyl]butan-2-one |
Table 2: Illustrative Conditions for the Oxidation of an Aryl Thioether. Note: This data is representative of typical conditions for related compounds and not specific experimental results for this compound.
Reactivity of the 3-Methylphenyl Aromatic Ring
The 3-methylphenyl group of this compound is an active site for various aromatic substitution and coupling reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. minia.edu.egwikipedia.org The regiochemical outcome of EAS on the 3-methylphenyl ring of the target molecule is governed by the directing effects of the two substituents: the methyl group and the butan-2-one-sulfanyl group.
The methyl group is an activating, ortho, para-directing group. unizin.org The thioether group is generally considered to be a weakly activating or deactivating ortho, para-directing group. The outcome of an EAS reaction will therefore be a mixture of isomers, with substitution occurring at the positions activated by both groups. The primary positions for electrophilic attack would be ortho and para to the methyl group (positions 2, 4, and 6) and ortho and para to the thioether group (positions 2, 4, and 6 relative to the sulfur). The steric hindrance from the butan-2-one-sulfanyl group might influence the ratio of ortho to para products.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid). masterorganicchemistry.comuci.edu
| Entry | Reagents | Electrophile | Major Product(s) |
| 1 | HNO₃, H₂SO₄ | NO₂⁺ | Mixture of nitro-substituted isomers |
| 2 | Br₂, FeBr₃ | Br⁺ | Mixture of bromo-substituted isomers |
| 3 | CH₃COCl, AlCl₃ | CH₃CO⁺ | Mixture of acetyl-substituted isomers |
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on 3-Methylphenyl Thioether. Note: The product distribution would be a complex mixture of isomers.
Directed ortho-Metalation (DoM) Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles. wikipedia.org
The sulfide group (-S-) is classified as a weak DMG. organic-chemistry.org However, in conjunction with the butan-2-one moiety, the sulfur atom's lone pairs can coordinate with the lithium atom of the organolithium base, directing deprotonation to the adjacent ortho positions (positions 2 and 4 of the phenyl ring). The presence of the methyl group at position 3 will influence the acidity of the neighboring protons and may sterically hinder lithiation at position 2. Therefore, lithiation is most likely to occur at position 2, and to a lesser extent at position 4.
| Entry | Base | Electrophile (E⁺) | Product (after quenching) |
| 1 | n-BuLi/TMEDA | (CH₃)₃SiCl | 2-Trimethylsilyl derivative |
| 2 | s-BuLi | I₂ | 2-Iodo derivative |
| 3 | n-BuLi | CO₂ | 2-Carboxylic acid derivative |
Table 4: Hypothetical Directed ortho-Metalation Reactions. Note: This data is illustrative of potential DoM strategies.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
The aryl thioether moiety in this compound can participate in metal-catalyzed cross-coupling reactions, where the C-S bond is activated by a transition metal catalyst, typically palladium or nickel. researchgate.netacsgcipr.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. organic-chemistry.org While aryl halides are the most common substrates, the use of aryl sulfides and their derivatives (sulfoxides, sulfones) as electrophilic partners in Suzuki-Miyaura coupling has been developed. acs.orgchemrxiv.orgchemrxiv.org This allows for the formation of a new carbon-carbon bond at the position of the sulfur substituent.
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com While less common for thioethers, modifications of the Heck reaction and related cross-coupling processes could potentially utilize the C-S bond as a coupling handle.
These cross-coupling reactions provide a versatile means to further functionalize the aromatic ring, creating more complex molecular architectures.
| Coupling Reaction | Catalyst | Coupling Partner | Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Arylboronic acid | Biaryl derivative |
| Suzuki-Miyaura | NiCl₂(dppp) / Base | Alkylborane | Alkyl-aryl derivative |
| Heck (analogue) | Pd(OAc)₂ / Ligand | Alkene | Substituted alkene |
Table 5: Potential Metal-Catalyzed Cross-Coupling Reactions. Note: This table illustrates the potential for cross-coupling reactions based on known reactivity of aryl sulfides.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate for Complex Molecules
Sulfides that contain a carbonyl group are recognized as versatile precursors for the creation of a wide array of biologically significant compounds. nih.govresearchgate.net The dual functionality of 3-[(3-Methylphenyl)sulfanyl]butan-2-one provides multiple reactive sites, enabling its use in the assembly of intricate molecular frameworks.
The presence of the keto-sulfide motif in this compound allows for its elaboration into more complex structures. The ketone functionality can undergo a variety of reactions, such as aldol (B89426) condensations, Wittig reactions, and reductions, to introduce new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the sulfur atom can be oxidized to sulfoxides or sulfones, further diversifying the range of accessible molecular architectures. These transformations are fundamental in the construction of novel heterocyclic compounds and acyclic systems with specific stereochemical arrangements. The synthesis of various organic compounds often relies on such versatile building blocks. researchgate.net
The tolyl group in this compound provides a scaffold that can be further functionalized, allowing for the fine-tuning of the electronic and steric properties of the resulting molecules. This adaptability is crucial in the design of functional molecules for applications in medicinal chemistry and materials science. For instance, the incorporation of this building block can influence the conformational preferences and binding affinities of larger molecules, a key consideration in drug design. The development of novel derivatives through strategic chemical modifications is a common approach in the search for new therapeutic agents. researchgate.net
Contributions to Methodological Advancements in Organic Chemistry
The study of molecules like this compound contributes to the broader development of synthetic organic chemistry by driving the innovation of new reactions and catalytic systems.
The synthesis of β-ketosulfides such as this compound is often achieved through the conjugate addition of thiols to α,β-unsaturated ketones, a reaction known as the thia-Michael addition. nih.govresearchgate.net Research into optimizing this and other synthetic routes to access this class of compounds can lead to the discovery of more efficient and environmentally benign chemical processes. The exploration of solid-phase synthesis and combinatorial approaches can further expand the library of accessible derivatives for various applications. mdpi.com The development of efficient synthetic methods is a continuous effort in organic chemistry to enable the production of complex molecules. researchgate.netgoogle.com
The formation of the carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry. acs.orgmdpi.com The synthesis of this compound and its analogs serves as a platform for the development and evaluation of new catalytic systems for C-S bond formation. rsc.org This includes the use of transition metal catalysts, organocatalysts, and electrocatalysis to promote the efficient and selective coupling of thiols with various electrophiles. nih.govresearchgate.netrsc.org Advances in this area are critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials that contain organosulfur motifs. rsc.org
Potential in Materials Science Research
The incorporation of sulfur-containing compounds into polymers and other materials can significantly influence their optical, electronic, and mechanical properties. While the direct application of this compound in materials science is not yet extensively documented, its structural features suggest potential uses. The thioether linkage can enhance the refractive index of polymers and provide a site for metal coordination, which is relevant for the design of novel catalysts and sensors. Furthermore, the aromatic ring and the ketone functionality offer sites for polymerization or for grafting onto existing polymer backbones, leading to the creation of functional materials with tailored properties.
Exploration of Optical or Electronic Properties arising from Conjugation:This subsection would focus on whether the molecular structure of this compound, particularly the interaction between the sulfur atom, the phenyl ring, and the ketone group, could lead to interesting optical or electronic behaviors. This could include properties like fluorescence, phosphorescence, or semiconductivity, which are crucial for applications in sensors, organic electronics, and photonics.
Currently, there is no available data or published research that specifically addresses these aspects of this compound. While information exists for structurally related compounds, the unique substitution pattern of this specific isomer means that its properties and potential applications remain a novel area for scientific exploration. The absence of research highlights a potential opportunity for future studies to synthesize and characterize this compound and to evaluate its utility in the fields of advanced organic synthesis and materials science.
Future Directions and Perspectives
Investigation of Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic and medicinal chemistry. For 3-[(3-Methylphenyl)sulfanyl]butan-2-one, which possesses a chiral center at the C3 position, the development of stereoselective synthetic routes is a critical future endeavor.
Key areas of investigation will likely include:
Asymmetric Catalysis : The use of chiral catalysts to control the stereochemical outcome of the reaction forming the C-S bond is a promising avenue. This could involve the development of novel chiral ligands for metal-catalyzed cross-coupling reactions or the use of organocatalysts that can facilitate the enantioselective addition of 3-methylthiophenol to a butanone precursor. nd.edu
Enzymatic Resolutions : Biocatalysis offers a powerful tool for obtaining enantiomerically pure compounds. Future work could explore the use of lipases for the kinetic resolution of racemic mixtures of this compound or its derivatives. acs.org
Substrate-Controlled Diastereoselective Synthesis : By introducing a chiral auxiliary into the butanone backbone, it may be possible to direct the stereoselective addition of the thiol, which can then be removed in a subsequent step.
Asymmetric Reduction : The ketone functionality in this compound provides a handle for creating a second chiral center. The asymmetric reduction of the carbonyl group, for instance using Corey-Bakshi-Shibata (CBS) catalysts, could lead to the synthesis of specific diastereomers of the corresponding alcohol, 3-[(3-Methylphenyl)sulfanyl]butan-2-ol, with high enantiomeric purity. nih.gov
Interactive Table: Potential Stereoselective Synthetic Strategies
| Strategy | Description | Potential Advantages |
| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to favor the formation of one enantiomer. | High enantioselectivity, catalytic nature reduces waste. |
| Enzymatic Resolution | Separation of a racemic mixture using enzymes that selectively react with one enantiomer. | High specificity, mild reaction conditions. |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective reactions. | Predictable stereochemical outcome. |
| Asymmetric Reduction | Stereoselective reduction of the ketone to an alcohol using chiral reducing agents. | Access to chiral β-hydroxy sulfides. acs.org |
Exploration of Novel Reaction Pathways and Reactivity Patterns
Understanding the inherent reactivity of this compound is crucial for its application as a synthetic building block. Future research will likely focus on uncovering new transformations and reactivity patterns.
Potential areas for exploration include:
Oxidation of the Sulfide (B99878) : The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone. These oxidized derivatives have different electronic and steric properties, making them valuable intermediates for further transformations. chemaxon.com The resulting chiral sulfoxides could be used to direct stereoselective reactions at adjacent positions.
Reactions at the α-Carbon : The protons on the carbon atoms adjacent to the ketone are acidic and can be removed to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at the C1 or C3 position.
Photoredox Catalysis : Recent advances in photoredox catalysis have enabled novel bond formations under mild conditions. Investigating the photochemical reactivity of this compound could lead to new methods for C-C or C-heteroatom bond formation. nih.govchemrxiv.org
Cleavage Reactions : β-keto sulfides can undergo specific cleavage reactions that can be synthetically useful. acs.org Exploring these pathways for this compound could provide new retrosynthetic disconnections.
Advanced Computational Modeling for Predictive Reactivity and Design
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational modeling can provide valuable insights into its structure, reactivity, and potential applications.
Future computational studies could focus on:
Reaction Mechanism Elucidation : Using methods like Density Functional Theory (DFT) to model the transition states and intermediates of reactions involving this compound. This can help in understanding the factors that control the selectivity of a reaction. chemaxon.comnih.gov
Predicting Spectroscopic Properties : Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its reaction products. chemaxon.com
Catalyst Design : Computationally screening potential catalysts for the stereoselective synthesis of this compound to identify the most promising candidates for experimental investigation. chiralpedia.combeilstein-journals.org
Machine Learning : Employing machine learning algorithms to predict the reactivity and stereoselectivity of reactions based on a large dataset of known transformations. arxiv.org
Synergistic Experimental and Computational Research Approaches
The most powerful approach to advancing the chemistry of this compound will involve a close integration of experimental and computational methods. chiralpedia.comnih.gov
This synergistic approach can be applied to:
Understanding Reaction Mechanisms : Experimental observations can be rationalized and explained through computational modeling, leading to a deeper understanding of the underlying reaction pathways. acs.org
Optimizing Reaction Conditions : Computational models can predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given reaction, which can then be validated experimentally.
Developing Novel Catalysts : Promising catalyst structures identified through computational screening can be synthesized and tested in the laboratory. The experimental results can then be used to refine the computational models in an iterative process. chiralpedia.com
By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can accelerate the discovery and development of new synthetic methods and applications for this compound and related β-keto sulfides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
